2'-Cyano-2'-deoxyarabinofuranosylcytosine
Übersicht
Beschreibung
CNDAC is a nucleoside analogue with a unique mechanism of action . It is the metabolic product of sapacitabine following hydrolysis of the palmitoyl sidechain from the pyrimidine analog primarily by plasma, gut, and liver amidases . It is currently being evaluated in clinical trials for hematologic malignancies and solid tumors .
Synthesis Analysis
CNDAC is synthesized from sapacitabine. The palmitoyl sidechain from the pyrimidine analog is hydrolyzed primarily by plasma, gut, and liver amidases . CNDAC is then phosphorylated into the active triphosphate form (CNDACTP) by deoxycytidine kinase (dCK) .Molecular Structure Analysis
The molecular formula of CNDAC is C10H12N4O4.HCl . It is soluble in DMSO . The IUPAC name is (2R,3S,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolane-3-carbonitrile;hydrochloride .Chemical Reactions Analysis
The active form of CNDAC, CNDACTP, is incorporated into DNA during replication, resulting in single-stranded DNA breaks and inducing cell cycle arrest . The cytotoxic effects of CNDAC have also been associated with intracellular accumulation of CNDAC triphosphate and chain termination .Physical And Chemical Properties Analysis
CNDAC is a powder with a molecular weight of 288.69 . It is soluble in DMSO .Wissenschaftliche Forschungsanwendungen
Mechanism of Action in Cancer Treatment 2'-Cyano-2'-deoxyarabinofuranosylcytosine (CNDAC) has shown significant potential in cancer treatment. It undergoes metabolism to form its 5'-triphosphate and incorporates into DNA, leading to inhibition of DNA synthesis. This incorporation is associated with DNA strand breaks and cell cycle arrest predominantly in the G(2) phase. The dual mechanism of CNDAC involves delaying DNA replication and converting the incorporated analog to a DNA chain terminator, which likely triggers cell cycle arrest in G(2) (Azuma, Huang, Matsuda, & Plunkett, 2001).
Synthesis and Chemical Properties The synthesis of 2'-C-cyano-2'-deoxy- and 2'-C-cyano-2',3'-dideoxy arabinofuranosyl nucleosides was accomplished through the reaction of corresponding ulosyl nucleosides with sodium cyanide, followed by 2'-deoxygenation of the cyanohydrins formed and removal of protecting groups from the sugar moiety (Velázquez & Camarasa, 1992).
Potential as a DNA Chain Terminator Research indicates that CNDAC acts as a terminator in enzymatic DNA-chain elongation. Its thymidine ester, prepared via the phosphoramidite method, was found to be stable under acidic conditions but extremely labile under basic conditions, decomposing with cleavage of the internucleotide bond (Hayakawa et al., 1998).
Stability and Antitumor Activity CNDAC's stability and antitumor activity have been extensively studied. It was designed as a mechanism-based DNA-strand-breaking nucleoside and showed potent tumor cell growth inhibitory activity. The equilibrium and degradation reactions of CNDAC occur even under neutral conditions, impacting its efficacy against various human tumor cell lines (Azuma et al., 1995).
Zukünftige Richtungen
CNDAC is currently undergoing clinical trials for hematologic malignancies and solid tumors . Strategies are being explored to combine CNDAC with chemotherapeutic agents targeting distinct DNA damage repair pathways that are currently in clinical use . The synergistic or additive combination effects were selective in HR-deficient cells . This study provides mechanistic rationales for combining CNDAC with other active drugs .
Eigenschaften
IUPAC Name |
(2R,3S,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolane-3-carbonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4.ClH/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17;/h1-2,5-6,8-9,15-16H,4H2,(H2,12,13,17);1H/t5-,6+,8-,9+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGUOXDXRLGZBN-KUAPJGQRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158861 | |
Record name | 2'-Cyano-2'-deoxyarabinofuranosylcytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30158861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Cyano-2'-deoxyarabinofuranosylcytosine | |
CAS RN |
134665-72-8 | |
Record name | 2'-Cyano-2'-deoxyarabinofuranosylcytosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134665728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Cyano-2'-deoxyarabinofuranosylcytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30158861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RADGOCITABINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSS4ZDZ2IE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.